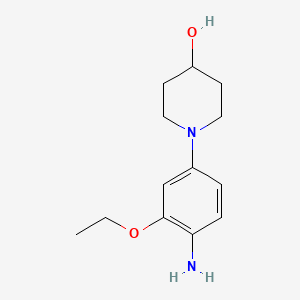

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol

Description

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol is a piperidine derivative with a 4-amino-3-ethoxyphenyl substituent. Its hydrochloride salt (CAS: 2070014-79-6) has a molecular formula of C₁₃H₂₁ClN₂O₂ and a molar mass of 272.77 g/mol . The compound is commercially available as a biochemical reagent, primarily used in research applications. Suppliers recommend storage at room temperature in tightly sealed containers . The ethoxy and amino groups on the phenyl ring contribute to its hydrogen-bonding capacity and solubility, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

1-(4-amino-3-ethoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15/h3-4,9,11,16H,2,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRLQTQYGKNEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions: The introduction of the amino and ethoxy groups onto the phenyl ring is achieved through substitution reactions. Common reagents used include ethyl iodide for the ethoxy group and ammonia or an amine for the amino group.

Hydroxylation: The hydroxyl group on the piperidine ring is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, alkoxides.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines, dehydroxylated compounds.

Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. The piperidine ring provides structural stability and can interact with various receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidin-4-ol derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol with key analogs:

Table 1: Key Analogs and Their Properties

Functional Group Impact on Activity

- Alkyl Chains (RB-005, RB-025) : The octylphenyl group in RB-005 enhances lipophilicity, favoring SK1 inhibition by improving membrane interaction. Lengthening the alkyl chain (e.g., RB-025) slightly reduces selectivity, highlighting a balance between hydrophobicity and steric effects .

- Halogenated Groups (PIPD1) : The chloro-trifluoromethylphenyl group in PIPD1 increases electronegativity, strengthening target binding via van der Waals interactions. This is critical for its antimycobacterial activity .

- Heterocycles (Z3777013540): The pyrimidine-indole core in Z3777013540 enhances π-π stacking with CNS targets, improving blood-brain barrier penetration compared to non-aromatic analogs .

- Ethoxy-Amino Combination (Target Compound): The 3-ethoxy-4-amino substitution enables dual hydrogen bonding (NH₂ as donor, OCH₂CH₃ as acceptor), making it adaptable for receptor-ligand studies. This contrasts with sulfonyl (e.g., ) or pyridyl (e.g., ) analogs, which prioritize electronic effects over H-bonding.

Pharmacokinetic and Physicochemical Comparisons

- LogP and Solubility : The target compound’s LogP (~2.3, estimated) is lower than RB-005 (LogP ~5.1 due to octyl chain) , suggesting better aqueous solubility.

- CNS Penetration : Z3777013540’s CNS MPO score (4.6/6) surpasses the target compound, which lacks brain-targeting substituents .

- Thermal Stability : Sulfonyl analogs (e.g., ) exhibit higher melting points (>200°C) compared to the target compound (~180°C), attributed to stronger intermolecular forces .

Biological Activity

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol, also known as its hydrochloride salt form, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including neuroprotective effects, interactions with G protein-coupled receptors (GPCRs), and possible applications in cancer therapy.

The molecular formula of this compound is C13H20N2O2, with a molecular weight of approximately 236.32 g/mol. The compound features a piperidine ring, an amino group, and an ethoxyphenyl moiety, which contribute to its diverse biological activities and applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (hydrochloride) | Methoxy group instead of ethoxy | Different solubility and biological activity |

| 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (hydrochloride) | Propoxy group instead of ethoxy | Potentially altered pharmacokinetics |

| 1-(4-Amino-piperidin-4-ol) | Lacks ethoxy substitution | Simplified structure may affect activity |

This comparison highlights the unique features of this compound, emphasizing its potential for specific research applications.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their mechanisms and potential therapeutic applications:

-

Neuroprotective Studies :

- Research has shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant targets in Alzheimer's disease therapy . The incorporation of the piperidine moiety has been linked to improved brain exposure and activity against these enzymes.

- Antiviral Activity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.